N-(4-fluorobenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine
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Overview
Description
N,N-Diallyl-N-(4-fluorobenzyl)amine is an organic compound that features a benzylamine structure substituted with a fluorine atom at the para position and two allyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-N-(4-fluorobenzyl)amine typically involves the reaction of 4-fluorobenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
4-Fluorobenzylamine+2Allyl BromideK2CO3,SolventN,N-Diallyl-N-(4-fluorobenzyl)amine
Industrial Production Methods
Industrial production of N,N-Diallyl-N-(4-fluorobenzyl)amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-N-(4-fluorobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form N,N-diallylbenzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of N,N-diallylbenzylamine.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
N,N-Diallyl-N-(4-fluorobenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diallyl-N-(4-fluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups and the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Diallylbenzylamine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
N,N-Diallyl-N-methylamine: Contains a methyl group instead of the benzyl group, leading to different chemical and biological properties.
4-Fluorobenzylamine: Lacks the allyl groups, which can significantly alter its reactivity and applications.
Uniqueness
N,N-Diallyl-N-(4-fluorobenzyl)amine is unique due to the presence of both allyl groups and a fluorine-substituted benzylamine structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
359446-05-2 |
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Molecular Formula |
C13H16FN |
Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C13H16FN/c1-3-9-15(10-4-2)11-12-5-7-13(14)8-6-12/h3-8H,1-2,9-11H2 |
InChI Key |
DCQMNWXAJYDUAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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